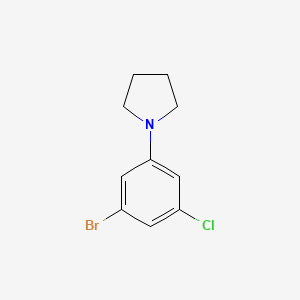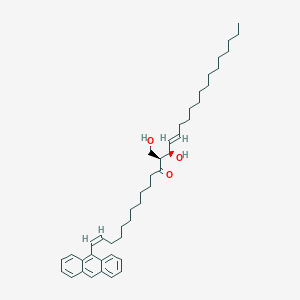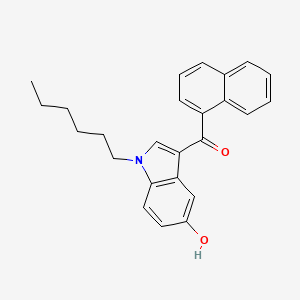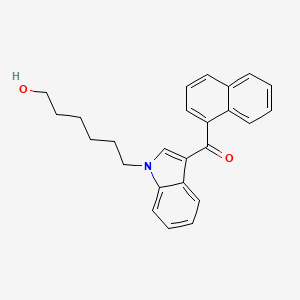![molecular formula C13H15N3O3 B594107 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one CAS No. 1272755-82-4](/img/structure/B594107.png)
3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is a spirocyclic lactam that exhibits a unique structure and possesses various biological activities.4]nonan-2-one.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one can be achieved through a multi-step reaction sequence.
Starting Materials
3-nitrobenzaldehyde, 4,4-dimethyl-1,3-dioxane-2-one, ammonium acetate, sodium cyanoborohydride, acetic acid, ethanol, sodium hydroxide, chloroform, wate
Reaction
Step 1: Synthesis of 3-nitrobenzylidene-4,4-dimethyl-2-oxazolidinone by condensation reaction of 3-nitrobenzaldehyde and 4,4-dimethyl-1,3-dioxane-2-one in the presence of ammonium acetate in acetic acid and ethanol., Step 2: Reduction of 3-nitrobenzylidene-4,4-dimethyl-2-oxazolidinone to 3-amino-benzylidene-4,4-dimethyl-2-oxazolidinone using sodium cyanoborohydride in the presence of acetic acid and ethanol., Step 3: Cyclization of 3-amino-benzylidene-4,4-dimethyl-2-oxazolidinone with sodium hydroxide in water to form 3-(3-aminophenyl)-1,4-diazaspiro[4.4]nonane., Step 4: Nitration of 3-(3-aminophenyl)-1,4-diazaspiro[4.4]nonane with nitric acid in chloroform to form 3-(3-nitrophenyl)-1,4-diazaspiro[4.4]nonane., Step 5: Conversion of 3-(3-nitrophenyl)-1,4-diazaspiro[4.4]nonane to 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one by reaction with acetic anhydride in the presence of acetic acid and pyridine.
Wirkmechanismus
The mechanism of action of 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one is not fully understood. However, it has been suggested that this compound may act as an inhibitor of various enzymes and proteins, leading to its anti-inflammatory and anti-cancer properties. Additionally, it has been shown to interact with various neurotransmitter receptors, which may explain its potential as an anti-depressant and anxiolytic agent.
Biochemische Und Physiologische Effekte
Studies have shown that 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one exhibits various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. Additionally, it has been shown to have anxiolytic and anti-depressant effects in animal studies. However, more research is needed to fully understand the biochemical and physiological effects of 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one in lab experiments is its unique structure and potential therapeutic applications. Additionally, this compound has been shown to exhibit low toxicity in animal studies. However, one of the limitations of using 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one. One area of research could focus on the development of more efficient synthesis methods to produce higher yields of this compound. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one. Furthermore, this compound could be further studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and mental health disorders.
Wissenschaftliche Forschungsanwendungen
3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one has been extensively studied for its potential therapeutic applications. This compound exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been shown to have potential as an anti-depressant and anxiolytic agent. The unique structure of 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one makes it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
2-(3-nitrophenyl)-1,4-diazaspiro[4.4]nonan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c17-12-11(14-13(15-12)6-1-2-7-13)9-4-3-5-10(8-9)16(18)19/h3-5,8,11,14H,1-2,6-7H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBKBQUCKPPXCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

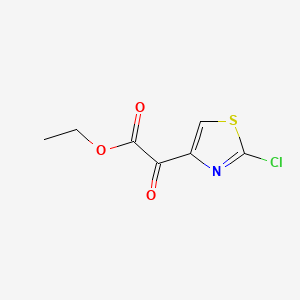
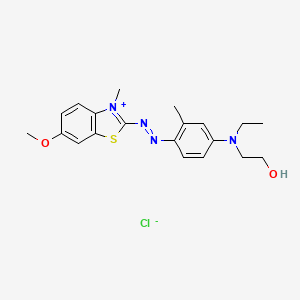
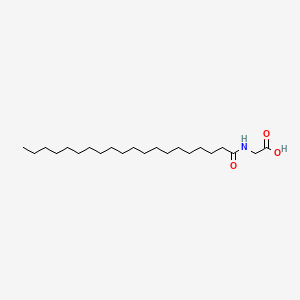
![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)
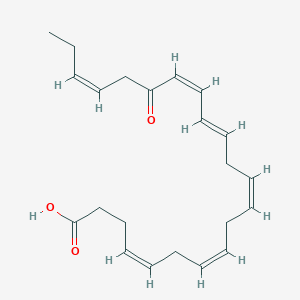
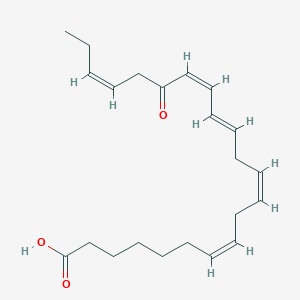
![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)
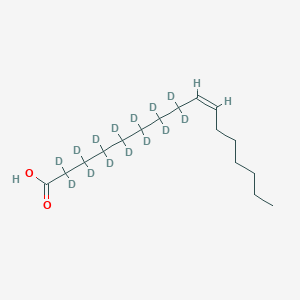
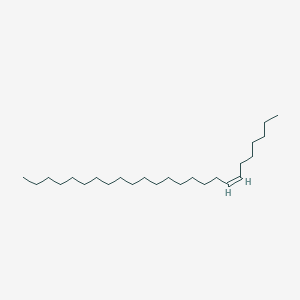
![5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine](/img/structure/B594041.png)
